Head-to-Head DHFR Inhibition: Pyrazolo[4,3-c]pyridazine Derivative 6a Outperforms Methotrexate
In a direct enzymatic assay, the 6-amino-7-cyano-3-methyl-5H-pyrazolo[4,3-c]pyridazine derivative 6a inhibited dihydrofolate reductase (DHFR) with an IC₅₀ of 0.09 ± 0.91 µM, which is 1.6-fold more potent than the reference inhibitor methotrexate (IC₅₀ = 0.14 ± 1.25 µM) [1]. This demonstrates that the [4,3-c] core can be elaborated into DHFR inhibitors that exceed the potency of a clinically established antifolate.
| Evidence Dimension | DHFR enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.09 ± 0.91 µM (compound 6a) |
| Comparator Or Baseline | Methotrexate: IC₅₀ = 0.14 ± 1.25 µM |
| Quantified Difference | 1.6-fold greater potency for the pyrazolo[4,3-c]pyridazine derivative |
| Conditions | In vitro DHFR enzyme inhibition assay; data expressed as mean ± SD |
Why This Matters
For teams building antifolate or antimicrobial discovery programs, a scaffold that can surpass methotrexate in primary enzymatic potency offers a compelling starting point for lead optimization, reducing the synthetic burden required to achieve target affinity.
- [1] Othman, I. M. M. et al. Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies. J. Enzyme Inhib. Med. Chem. 2020, 35, 1457–1470. DOI: 10.1080/14756366.2020.1786812. View Source
